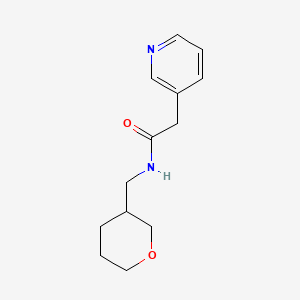
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxane ring attached to a pyridine ring via an acetamide linkage, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate containing a leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine or oxane derivatives.
Aplicaciones Científicas De Investigación
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(oxan-3-ylmethyl)-2-pyridin-2-ylacetamide
- N-(oxan-3-ylmethyl)-2-pyridin-4-ylacetamide
- N-(oxan-3-ylmethyl)-3-pyridin-3-ylacetamide
Uniqueness
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, selectivity, and potency in various applications.
Propiedades
IUPAC Name |
N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(7-11-3-1-5-14-8-11)15-9-12-4-2-6-17-10-12/h1,3,5,8,12H,2,4,6-7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYDTXKDXNZROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-N-[1-(tert-butylcarbamoyl)piperidin-4-yl]-2-N-methylpyridine-2,5-dicarboxamide](/img/structure/B6965071.png)
![4-methyl-2-propyl-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6965075.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one](/img/structure/B6965087.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B6965088.png)
![2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B6965098.png)
![[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B6965103.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B6965107.png)
![1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione](/img/structure/B6965115.png)
![Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6965117.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-(2-methylimidazol-1-yl)ethanone](/img/structure/B6965118.png)
![1-[4-(4-Methylpiperazin-1-yl)sulfonylpiperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965121.png)
![[1-[6-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6965141.png)
![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
![4-[4-(3-methoxypropoxy)piperidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965162.png)
